Ethyl 3-amino-4-(furan-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate
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Description
This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disusbtituted with amine groups .
Synthesis Analysis
The synthesis of this compound involves the reaction of its 3- (phenoxycarbonyl)amino derivative with primary and secondary amines . The reactions with primary amine were accompanied by cyclization with the formation of fused pyrimidines . In the reactions with secondary amines, the product structure depended on the conditions .Molecular Structure Analysis
The molecular structure consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure .Chemical Reactions Analysis
The chemical reactions of this compound involve its 3- (phenoxycarbonyl)amino derivative with primary and secondary amines . The reactions with primary amine were accompanied by cyclization with the formation of fused pyrimidines . In the reactions with secondary amines, the product structure depended on the conditions .Physical and Chemical Properties Analysis
The IR spectrum of this compound showed absorption bands at 3105, 3303, and 3455 cm –1 due to the NHNH 2 group and carbonyl band at 1602 cm –1 . In the 1 H NMR spectrum, protons of the hydrazide group resonated at δ 4.40 (NH 2) and 8.88 ppm (NH) .Future Directions
Properties
IUPAC Name |
ethyl 3-amino-4-(furan-2-yl)-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-3-23-18(22)16-15(19)14-13(12-5-4-8-24-12)10-9-21(2)7-6-11(10)20-17(14)25-16/h4-5,8H,3,6-7,9,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSVVBKLRHTYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C3=C(CCN(C3)C)N=C2S1)C4=CC=CO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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